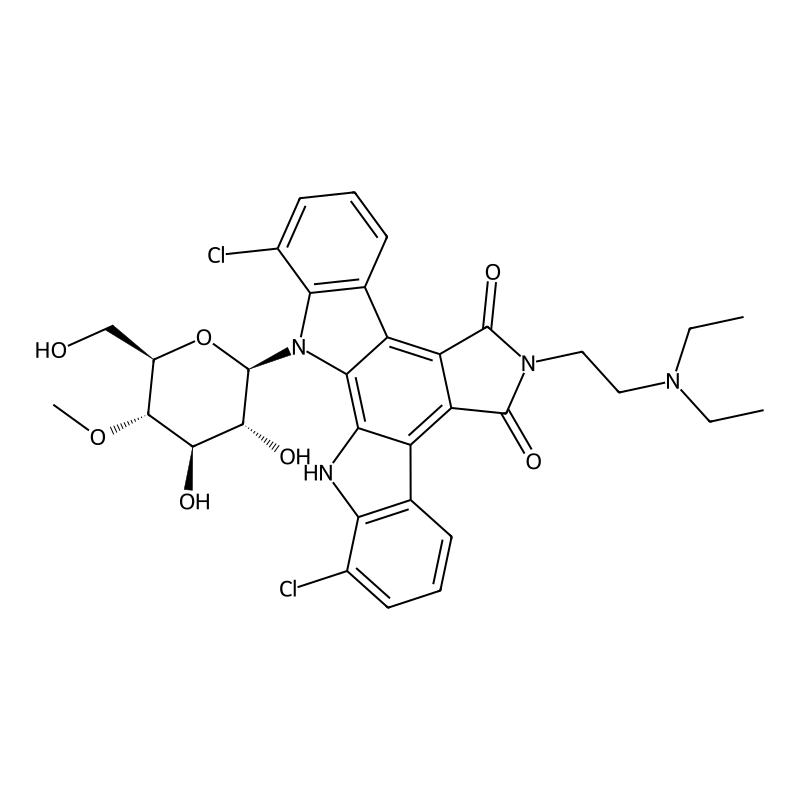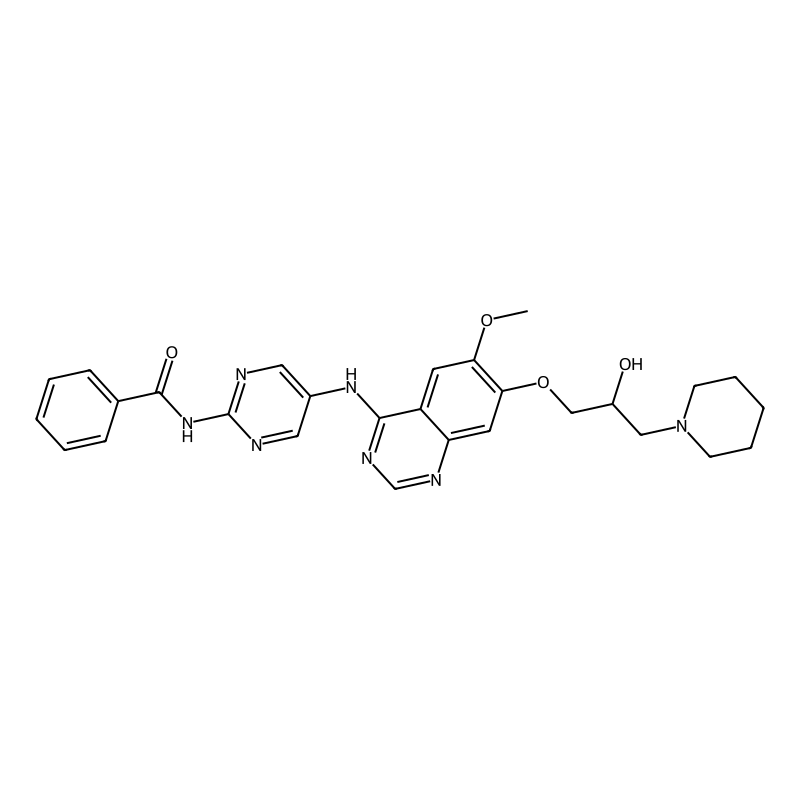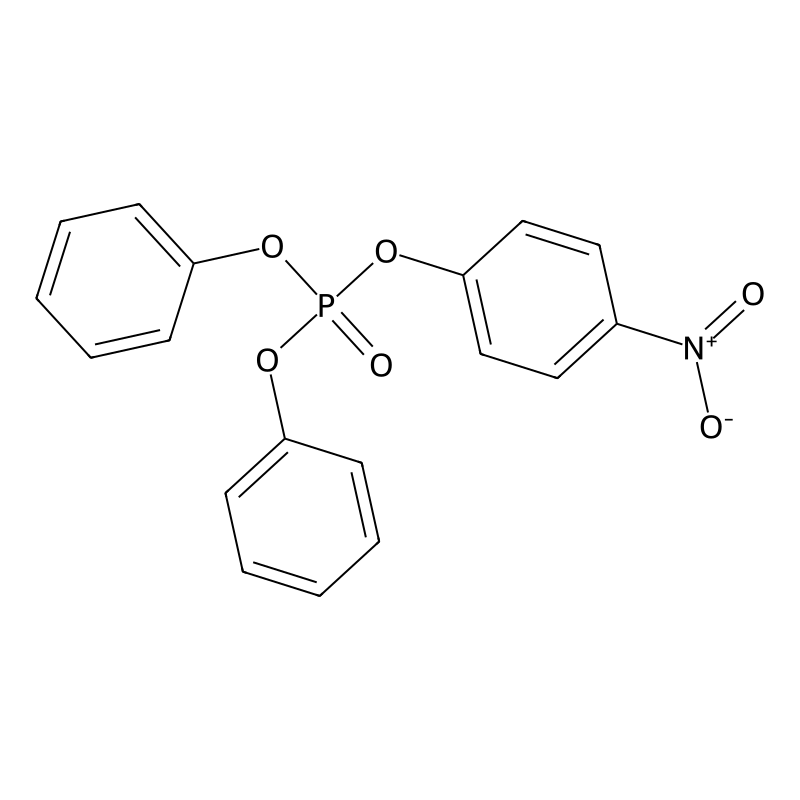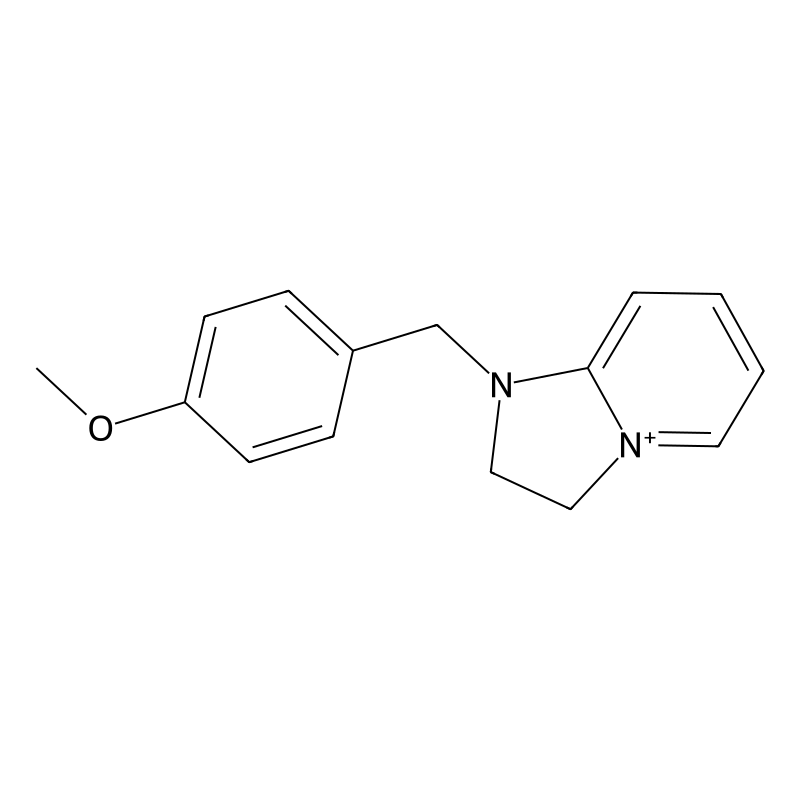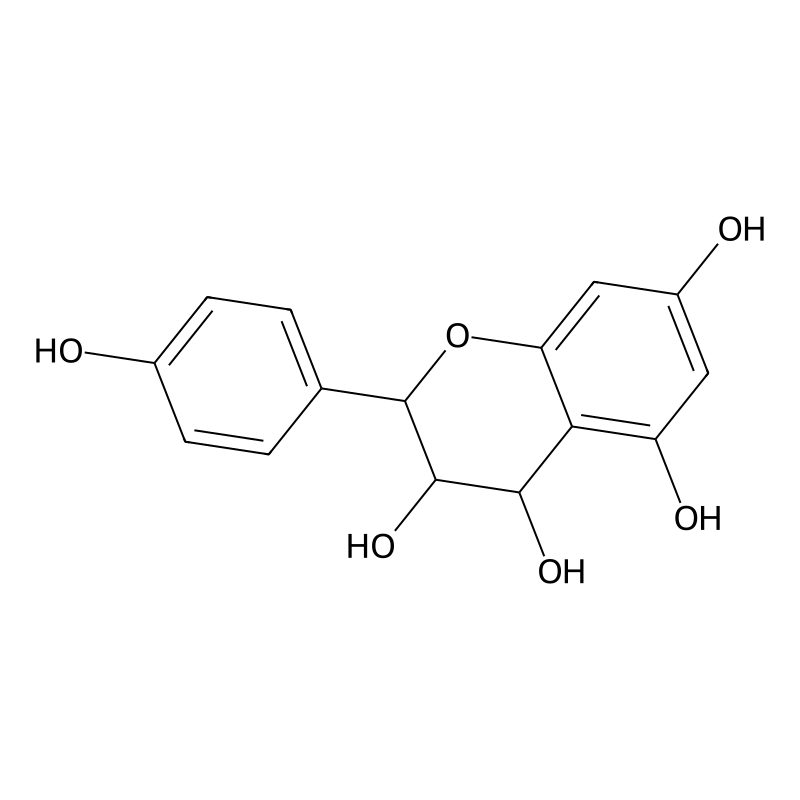2-Methylveratraldehyde
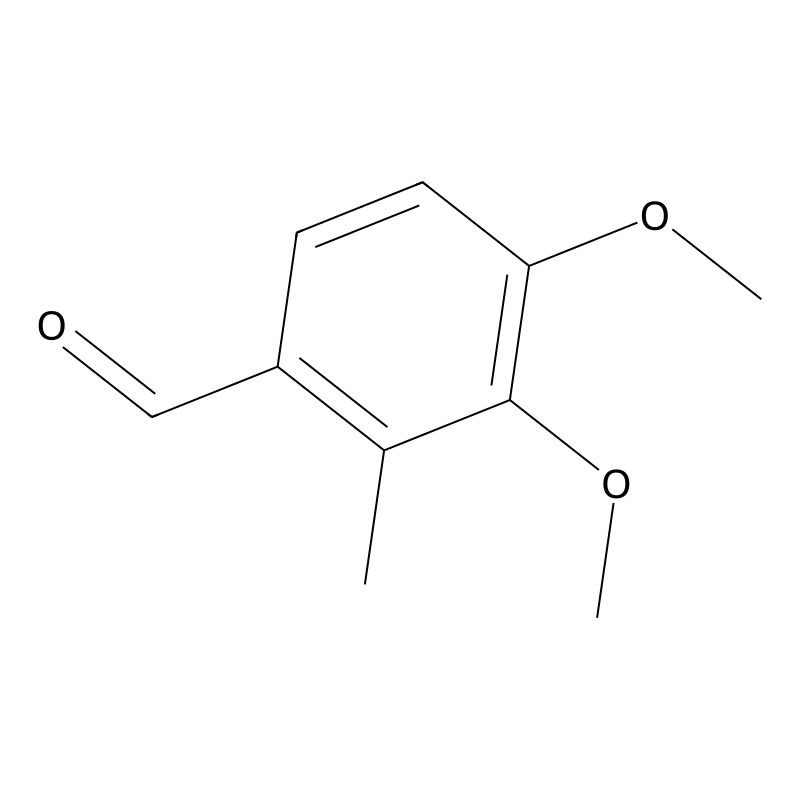
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Chemistry
Veratraldehyde is widely used in the field of organic chemistry . It can be synthesized through several routes, with each method tailored to specific requirements. One prominent synthesis approach involves the oxidation of Veratrole using oxidizing agents such as chromic acid or potassium permanganate . Its unique chemical properties, including its aromatic structure and reactivity, render it amenable to various chemical reactions and applications .
Repellency Research
Veratraldehyde has been studied for its repellency against mosquito females and tick nymphs . The repellency of veratraldehyde was tested against Aedes albopictus and Culex pipiens pallens females and Haemaphysalis longicornis nymphs using arm-in-cage, indoor or filter paper tests . Veratraldehyde exhibited repellency similar to or lower than that of n,n-diethyl-meta-toluamide (DEET) against A. albopictus, but in H. longicornis, the activity of veratraldehyde was better than that of DEET . The absorption of veratraldehyde via skin was minimal, if at all .
Pharmacokinetic Study
Veratraldehyde and its metabolite Veratric Acid have been studied in the field of pharmacokinetics . .
Food Additive
Veratraldehyde is a known food additive . It is popular commercially because of its pleasant woody fragrance
Synthesis of (+)-Lithospermic Acid
Veratraldehyde is used in the preparation of 4-chloromethyl-2-(dimethoxyphenyl)-1,3-dioxolane, which is used in the synthesis of (+)-lithospermic acid . This compound has anti-HIV activity
Organometallic Chemistry
2-Methyltetrahydrofuran, which is related to Veratraldehyde, has been used in organometallic chemistry . It has been used in organometallic reactions ranging from classical carbanionic to cross-coupling processes
2-Methylveratraldehyde, also known as 3,4-dimethoxybenzaldehyde, is an aromatic aldehyde characterized by its sweet, woody vanilla-like odor. It is a derivative of veratraldehyde and features two methoxy groups attached to a benzene ring, with an aldehyde functional group. This compound is typically found in various natural sources, including certain essential oils and fruits like raspberry and ginger. Its melting point ranges from 40 to 43 °C, and it exhibits low solubility in water, making it primarily soluble in organic solvents such as ethanol and oils .
- Veratraldehyde is considered harmful and may cause irritation upon contact with skin, eyes, or respiratory system [].
- Specific data on its toxicity is limited, and proper handling procedures are recommended.
Please Note:
- The information provided is based on Veratraldehyde (3,4-dimethoxybenzaldehyde). There's no scientific literature available on a specific "2-Methylveratraldehyde" molecule.
- The decomposition reaction is a general prediction based on similar aromatic aldehydes.
- For detailed safety information, refer to safety data sheets (SDS) from chemical suppliers.
- Oxidation: It can be oxidized to form carboxylic acids, specifically veratric acid, under ambient conditions or in the presence of strong oxidizing agents .
- Condensation Reactions: The compound can undergo condensation with various nucleophiles to form larger organic molecules. For instance, it reacts with 3-acetyl-2,5-dimethythiophene to yield a chalcone dye .
- Formation of Inclusion Complexes: It forms 1:1 inclusion complexes with cyclodextrins, which can enhance its solubility and stability in various applications .
The synthesis of 2-Methylveratraldehyde can be achieved through several methods:
- Methylation of Vanillin: This method involves reacting vanillin with dimethyl sulfate under alkaline conditions. The methylation reaction introduces additional methoxy groups to the aromatic ring, resulting in the formation of 2-Methylveratraldehyde .
- Formylation Reactions: Veratrole can undergo formylation reactions using various reagents to yield 2-Methylveratraldehyde. This process often involves heating and the use of catalysts to facilitate the reaction .
2-Methylveratraldehyde has diverse applications across various industries:
- Fragrance Industry: Its sweet, woody aroma makes it a valuable ingredient in perfumes and flavorings.
- Pharmaceutical Industry: It serves as an intermediate in synthesizing antibiotics and other medicinal compounds.
- Agricultural Sector: Used as a synergist in veterinary drugs to enhance the efficacy of treatments against bacterial infections in poultry .
Studies on the interactions of 2-Methylveratraldehyde highlight its compatibility and reactivity with other chemical entities:
- Complex Formation: As mentioned earlier, it forms inclusion complexes with cyclodextrins, which can improve its solubility and bioavailability for pharmaceutical applications .
- Reactivity with Aldehydes: The compound's aldehyde functional group makes it reactive with various nucleophiles, leading to diverse synthetic pathways for creating complex organic molecules.
Several compounds share structural similarities with 2-Methylveratraldehyde. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Veratraldehyde | Two methoxy groups on benzene; aldehyde | Sweet vanilla-like odor; used as a flavoring agent |
| Vanillin | One methoxy group; aldehyde | Known for its use as a flavoring agent; less complex than 2-Methylveratraldehyde |
| Eugenol | One methoxy group; allyl chain | Exhibits strong clove-like aroma; used in perfumery |
| Anisaldehyde | One methoxy group; aldehyde | Commonly used as a flavoring agent; simpler structure than 2-Methylveratraldehyde |
Uniqueness
2-Methylveratraldehyde is distinguished by its dual methoxy substituents on the benzene ring, which enhance its aromatic properties compared to similar compounds like vanillin or anisaldehyde. Its unique structure contributes to its specific applications in fragrances and pharmaceuticals.
2-Methylveratraldehyde (3,4-dimethoxy-2-methylbenzaldehyde) emerged as a critical intermediate in mid-20th-century pharmaceutical research. Its synthesis was first reported in the context of radiolabeled compound production, particularly for carbon-14 labeling of ormetoprim, a sulfonamide potentiator. A 1986 study by Liebman et al. detailed its preparation via Grignard reagent carbonation using 2-bromo-4,5-dimethoxytoluene and subsequent oxidation. The compound gained prominence due to its structural utility in synthesizing bioactive molecules, such as protoberberine alkaloids, which exhibit antitumor and antimicrobial properties.
Key milestones include:
- 1970s: Utilization in Hoffmann-La Roche’s synthesis of pyrimidine derivatives for antibacterial agents.
- 1980s: Optimization of radiolabeling techniques for metabolic studies.
- 2000s: Application in asymmetric synthesis of natural products, such as cerasonine.
Nomenclature and Chemical Identity
2-Methylveratraldehyde is systematically named 3,4-dimethoxy-2-methylbenzaldehyde, reflecting its substitution pattern on the benzene ring. Its identity is defined by:
| Property | Value |
|---|---|
| CAS Registry Number | 51234-09-4 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 3,4-dimethoxy-2-methylbenzaldehyde |
| SMILES | COC1=C(OC)C=C(C=O)C=C1C |
| InChIKey | SDPDVKKZRJAMEK-UHFFFAOYSA-N |
Structural features include:
- A benzene core with methoxy (-OCH₃) groups at positions 3 and 4.
- A methyl (-CH₃) group at position 2.
- An aldehyde (-CHO) functional group at position 1.
X-ray crystallography confirms its planar aromatic system with bond angles consistent with resonance stabilization.
Industrial and Academic Relevance
Industrial Applications
Pharmaceutical Synthesis:
Agrochemicals:
Fragrance Industry:
Academic Research
- Natural Product Synthesis: Facilitates asymmetric synthesis of protoberberine alkaloids (e.g., cerasonine) via Pictet-Spengler reactions.
- Methodology Development:
Table 1: Key Synthetic Routes and Yields
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Grignard Carbonation | ¹⁴CO₂, MnO₂ oxidation | 61% | |
| Modified Sommelet Reaction | CCl₄, HMTA, reflux | 75% | |
| Vilsmeier-Haack Reaction | POCl₃, DMF, 90°C | 94% |
Spectral Characterization
2-Methylveratraldehyde is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 3,4-dimethoxy-2-methylbenzaldehyde [2] [3]. The Chemical Abstracts Service registry number is 51234-09-4 [1] [2] [3]. The compound features a benzene ring substituted with an aldehyde group, two methoxy groups at the 3,4-positions, and a methyl group at the 2-position [2] [3].
The structural representation in Simplified Molecular Input Line Entry System notation is O=CC1=CC=C(OC)C(OC)=C1C [3]. This compound belongs to the class of aromatic aldehydes and is structurally related to veratraldehyde, which is 3,4-dimethoxybenzaldehyde [4]. The additional methyl substituent at the 2-position distinguishes 2-methylveratraldehyde from its parent compound.
X-ray Crystallographic Data
Comprehensive X-ray crystallographic data specifically for 2-methylveratraldehyde were not found in the available literature. However, X-ray crystallography is the standard experimental method for determining the atomic and molecular structure of crystalline compounds, providing precise three-dimensional arrangements of atoms within the crystal lattice [5]. This technique measures the angles and intensities of X-ray diffraction patterns to produce detailed electron density maps and atomic positions [5]. For aromatic aldehydes with similar structures, X-ray crystallographic analysis typically reveals planar benzene ring systems with characteristic bond lengths and angles consistent with aromatic character [6] [7].
Conformational Analysis
Conformational analysis for aromatic aldehydes like 2-methylveratraldehyde typically involves examining the rotational freedom around single bonds, particularly those connecting substituent groups to the aromatic ring [8] [9]. The methoxy groups at the 3,4-positions can adopt different orientations relative to the benzene ring plane, while the aldehyde carbonyl group generally maintains coplanarity with the aromatic system to maximize conjugation [9]. Computational studies on similar substituted benzaldehydes suggest that solvent effects can significantly influence conformer distributions, with polar solvents often stabilizing conformations where polar groups are optimally solvated [9].
Spectroscopic Profiles
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-methylveratraldehyde through analysis of both proton and carbon-13 nuclei. For aromatic aldehydes with similar substitution patterns, proton nuclear magnetic resonance spectra typically show characteristic signals for the aldehyde proton around 9-10 parts per million, aromatic protons in the 6-8 parts per million region, methoxy groups around 3.8-4.0 parts per million, and the methyl substituent around 2.2-2.7 parts per million [10] [11].
Carbon-13 nuclear magnetic resonance spectroscopy for compounds of this type reveals distinct signals for different carbon environments: the aldehyde carbonyl carbon appears around 190-200 parts per million, aromatic carbons in the 110-160 parts per million range, methoxy carbons around 55-56 parts per million, and the methyl carbon around 16-20 parts per million [12] [13] [10]. The specific chemical shifts depend on the electronic environment created by the substitution pattern and potential intramolecular interactions.
Infrared and Ultraviolet-Visible Spectral Characteristics
Infrared spectroscopy of 2-methylveratraldehyde would be expected to show characteristic absorption bands typical of its functional groups. The aldehyde carbonyl group typically exhibits a strong absorption band around 1700-1750 wavenumbers. Aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur around 2800-3000 wavenumbers. The methoxy groups contribute carbon-oxygen stretching vibrations around 1000-1300 wavenumbers [14].
Ultraviolet-visible spectroscopy provides information about electronic transitions within the molecule [15] [16]. Aromatic compounds typically show absorption bands corresponding to π→π* transitions in the 200-300 nanometer region. The presence of electron-donating methoxy groups and the aldehyde functionality can influence both the position and intensity of these absorption bands through conjugation effects [15]. The extended conjugation system may result in bathochromic shifts compared to simpler aromatic compounds.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry fragmentation patterns for 2-methylveratraldehyde would be expected to follow typical pathways observed for substituted benzaldehydes. The molecular ion peak would appear at mass-to-charge ratio 180, corresponding to the molecular weight. Common fragmentation pathways for aromatic aldehydes include loss of the aldehyde hydrogen to give [M-1]⁺, loss of carbon monoxide to yield [M-28]⁺, and formation of tropylium-type ions through ring contraction [17] [18].
For methoxy-substituted aromatic compounds, characteristic fragmentations include loss of methoxy radicals (mass 31) or methanol molecules (mass 32). The substitution pattern and the presence of multiple methoxy groups can lead to sequential losses and characteristic fragmentation cascades that provide structural information about the compound [17] [18].
Thermodynamic Properties
Melting and Boiling Points
Specific melting and boiling point data for 2-methylveratraldehyde were not found in the available literature. However, comparative data from related compounds provide insight into expected thermal properties. Veratraldehyde (3,4-dimethoxybenzaldehyde), the parent compound without the methyl substituent, has a reported melting point of 40-43°C and a boiling point of 281°C [19] [20] [21]. The additional methyl group in 2-methylveratraldehyde would be expected to slightly increase both the melting and boiling points due to increased molecular weight and van der Waals interactions.
For comparison, other dimethoxy-methylbenzaldehyde isomers show similar thermal properties. The 2,4-dimethoxy-3-methylbenzaldehyde isomer has a melting point of 52-54°C [22], suggesting that the positioning of substituents influences the crystalline packing and thermal properties. These thermal characteristics are important for processing conditions and purification methods.
Solubility and Partition Coefficients
Solubility data for 2-methylveratraldehyde in various solvents were not specifically reported in the available literature. However, based on computational predictions and the compound's structure, the calculated logarithmic partition coefficient is 1.82472 [3], indicating moderate lipophilicity. This value suggests that the compound would have appreciable solubility in both aqueous and organic phases, with a preference for organic solvents.
The partition coefficient, defined as the ratio of concentrations in octanol versus water at equilibrium, is a critical parameter for understanding bioavailability and environmental fate [23] [24]. The moderate logP value of approximately 1.8 places 2-methylveratraldehyde in a range that suggests reasonable water solubility while maintaining sufficient lipophilicity for membrane permeation [23] [25].
Vapor Pressure and Hygroscopicity
Specific vapor pressure data for 2-methylveratraldehyde were not found in the available literature. Vapor pressure is temperature-dependent and provides important information about the volatility and atmospheric behavior of organic compounds [26] [27]. For comparison, veratraldehyde has a reported vapor pressure of 0.09 pascals at 24°C [19] [28], which indicates relatively low volatility under ambient conditions.
Hygroscopicity, the tendency to absorb moisture from the atmosphere, is influenced by the presence of polar functional groups such as the methoxy substituents [29] [30]. While specific hygroscopic data for 2-methylveratraldehyde are not available, compounds with multiple methoxy groups can exhibit some degree of water uptake depending on relative humidity conditions [29]. The storage recommendations under inert atmosphere conditions suggest that the compound may be sensitive to moisture or oxidation [3] [31].
Traditional Synthetic Pathways
The synthesis of 2-methylveratraldehyde relies on several well-established organic chemistry methodologies that have been developed and refined over decades. These traditional approaches form the foundation of current industrial production methods and continue to be relevant for both laboratory-scale synthesis and commercial manufacturing.
Hoesch Reaction and Friedel-Crafts Approaches
The Hoesch reaction represents one of the most elegant and efficient methods for synthesizing aromatic ketones, including 2-methylveratraldehyde. This reaction involves the condensation of a nitrile with an electron-rich aromatic compound in the presence of a Lewis acid catalyst and hydrogen chloride [1]. The mechanism proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed during aqueous workup to yield the corresponding aryl ketone [1].
In the context of 2-methylveratraldehyde synthesis, the Hoesch reaction typically employs 3,4-dimethoxy-2-methylbenzyl cyanide as the nitrile component. The reaction is conducted under mild conditions, typically at temperatures ranging from 0 to 25°C, making it particularly attractive for temperature-sensitive substrates [1]. The use of anhydrous zinc chloride as the Lewis acid catalyst, combined with dried hydrogen chloride, facilitates the formation of the desired product with high regioselectivity [2].
The Friedel-Crafts acylation approach offers an alternative pathway that has been extensively studied and optimized for industrial applications [3] [4]. This electrophilic aromatic substitution reaction involves the acylation of 3,4-dimethoxy-2-methylbenzene using an appropriate acyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride [4]. The reaction mechanism proceeds through the formation of an acylium ion intermediate, which acts as the electrophile attacking the aromatic ring [3].
The advantages of Friedel-Crafts acylation include high regioselectivity and excellent scalability for industrial production [4]. Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from polyacylation issues due to the electron-withdrawing nature of the carbonyl group, which deactivates the aromatic ring toward further substitution [3]. Typical reaction conditions involve temperatures between 25-80°C and require stoichiometric amounts of the Lewis acid catalyst [5].
Recent developments in Friedel-Crafts methodology have focused on improving catalyst efficiency and reducing environmental impact. The use of solid-supported Lewis acids and recyclable catalytic systems has shown promise for sustainable synthesis applications [6]. These modifications allow for catalyst recovery and reuse, significantly reducing the environmental footprint of the process while maintaining high yields and selectivity.
Ethoxalylation and Decarboxylation Strategies
The ethoxalylation-decarboxylation approach represents a versatile two-step methodology for constructing aromatic aldehydes and ketones. This strategy involves the initial ethoxalylation of an aromatic compound followed by thermal decarboxylation to yield the desired carbonyl product [7] [8].
The ethoxalylation step typically employs ethyl oxalyl chloride or diethyl oxalate as the acylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds through electrophilic aromatic substitution, introducing an ethoxycarbonyl ketone functionality onto the aromatic ring. For 2-methylveratraldehyde synthesis, this approach begins with 3,4-dimethoxy-2-methylbenzene and requires careful control of reaction conditions to achieve optimal yields [2].
The subsequent decarboxylation step is crucial for the success of this methodology. Thermal decarboxylation typically occurs at temperatures ranging from 100-150°C and relies on the formation of a stabilized carbanion intermediate [8] [9]. The mechanism involves the loss of carbon dioxide and the formation of an enolate intermediate, which is subsequently protonated to yield the final aldehyde product [10].
Beta-keto acids are particularly prone to decarboxylation due to the stabilization provided by the adjacent carbonyl group [11]. The reaction mechanism involves a concerted process where the carboxyl group is eliminated as carbon dioxide while the remaining fragment rearranges to form the desired product [8]. This process is thermodynamically favorable and proceeds readily under mild heating conditions.
Optimization of the decarboxylation conditions is essential for achieving high yields and minimizing side reactions. Factors such as temperature, reaction time, and the presence of acid or base catalysts can significantly influence the outcome [9]. Recent studies have demonstrated that the use of microwave heating can accelerate the decarboxylation process while reducing energy consumption and reaction times [11].
The ethoxalylation-decarboxylation strategy offers several advantages, including good functional group tolerance and the ability to introduce carbonyl functionality with high regioselectivity. However, the method requires elevated temperatures and basic conditions, which may limit its applicability for certain sensitive substrates [7].
Green Chemistry Approaches
The increasing emphasis on environmental sustainability and the principles of green chemistry has led to significant developments in eco-friendly synthetic methodologies for aldehyde production. These approaches focus on minimizing waste generation, reducing energy consumption, and utilizing renewable feedstocks while maintaining high efficiency and selectivity.
Catalytic Methods Using Renewable Feedstocks
The utilization of renewable feedstocks for aldehyde synthesis represents a paradigm shift toward sustainable chemical manufacturing. Biomass-derived materials, particularly lignin and its depolymerization products, have emerged as promising starting materials for aromatic aldehyde synthesis [12] [13] [14].
Recent research has demonstrated the successful conversion of lignin-derived aromatics to valuable aldehydes through catalytic fractionation followed by selective oxidation processes [13]. The approach involves the selective depolymerization of native lignin into approximately 30 weight percent 4-methoxypropenyl-guaiacol and syringol derivatives using molybdenum oxide catalysts at temperatures between 160-180°C [13]. This base-free process preserves carbohydrate pulp and provides a sustainable route to aromatic building blocks.
Biocatalytic approaches have shown particular promise for the synthesis of chiral aldehydes and related compounds from renewable feedstocks [12]. One-pot two-stage biocatalytic systems utilizing benzaldehyde lyase and amine transaminase have been developed for the efficient conversion of biomass-derived aldehydes into optically active amino alcohols with excellent enantioselectivity [12]. These systems operate under mild conditions (25-40°C) in aqueous media and achieve conversions of up to 95% with greater than 99% enantiomeric excess.
The development of heterogeneous catalysts for biomass conversion has been a key focus area [15]. Alkali earth metal-loaded aluminum phosphate catalysts have demonstrated high activity for the catalytic transfer hydrogenation of biomass-derived aldehydes [15]. These catalysts show tunable acidity and basicity, allowing for selective hydrogenation over competing side reactions such as etherification and acetalization. The optimized calcium-loaded aluminum phosphate catalyst achieved 90% yield in furfuryl alcohol production and remained stable through multiple reaction cycles [15].
Ionic liquid catalysis has emerged as another promising green chemistry approach for aldehyde synthesis from renewable feedstocks [14]. Simple ionic liquids such as 1-butyl-3-methylimidazolium chloride have been shown to catalyze the conversion of biomass-derived aldehydes to nitriles with yields ranging from 66-99% under metal-free and sulfur-free conditions at 70°C [14]. The mechanism involves multiple interaction synergistic effects, including hydrogen bonding, electrostatic interactions, and nucleophilic activation.
Solvent-Free and Energy-Efficient Protocols
Solvent-free synthesis has gained significant attention as a sustainable alternative to traditional solvent-based processes. These methodologies eliminate or minimize the use of volatile organic solvents, thereby reducing environmental pollution and enhancing reaction efficiency [16] [17].
Mechanochemical activation through ball milling represents one of the most promising solvent-free approaches [16]. This technique utilizes mechanical energy to induce chemical transformations by increasing contact between reactants through grinding or milling processes. The method has been successfully applied to various organic transformations, including aldehyde synthesis, with reaction times significantly reduced compared to conventional heating methods [18].
The advantages of mechanochemical synthesis include enhanced reaction rates, improved selectivity, and the ability to access reaction pathways that may not be feasible under traditional solution conditions [16]. The direct interaction of reactants in the absence of solvents leads to higher effective concentrations and more efficient molecular collisions, resulting in improved atom economy and reduced waste generation.
Microwave-assisted synthesis has emerged as another energy-efficient protocol for aldehyde production [16] [19]. Microwave irradiation provides rapid and uniform heating through dielectric interactions, significantly accelerating reaction kinetics while reducing overall energy consumption. The absence of solvents in microwave-assisted reactions enhances efficiency by eliminating dilution effects and facilitating direct reactant interactions [16].
Recent developments in microwave-assisted synthesis have demonstrated the preparation of various aromatic aldehydes under solvent-free conditions with reaction times reduced from hours to minutes [16]. The method offers excellent control over reaction parameters such as temperature and heating rate, allowing for precise optimization of reaction conditions to maximize yield and selectivity.
Thermal activation combined with heterogeneous catalysis provides another avenue for solvent-free aldehyde synthesis [16]. This approach utilizes solid catalysts such as metal oxides, zeolites, and supported acid-base catalysts to facilitate chemical transformations under elevated temperature conditions. The scalability of thermal activation methods makes them particularly attractive for industrial applications [16].
The integration of continuous flow technology with solvent-free protocols has opened new possibilities for process intensification [20]. Continuous flow reactors allow for precise control of reaction parameters and enable the development of highly efficient synthetic processes with minimal waste generation. These systems can be readily scaled up for industrial production while maintaining consistent product quality and yield [20].
Industrial-Scale Production Methods
The translation of laboratory-scale synthetic methodologies to industrial production requires careful consideration of process economics, safety, environmental impact, and product quality. Industrial-scale production of 2-methylveratraldehyde involves sophisticated process optimization strategies and advanced purification techniques to ensure consistent product quality and economic viability.
Process Optimization and Yield Enhancement
Industrial process optimization for aldehyde synthesis involves systematic evaluation and improvement of multiple process parameters to maximize yield, selectivity, and economic efficiency [21] [22]. Modern optimization approaches utilize design of experiments (DoE) methodologies, statistical analysis, and advanced process modeling to identify optimal operating conditions [21].
The implementation of continuous flow technology has revolutionized industrial aldehyde production by enabling precise control of reaction parameters and improved heat and mass transfer characteristics [20]. Continuous flow reactors offer several advantages over traditional batch processes, including enhanced temperature control (±0.5°C precision), reduced residence times (10-60 minutes), and higher space-time yields (200-600 kg/m³/h) [22].
Advanced reactor design considerations for industrial aldehyde synthesis include heat transfer optimization, mixing efficiency, and catalyst distribution [22]. Tubular reactors and microreactor systems have shown particular promise for exothermic reactions, providing excellent temperature control and enabling operation under intensified conditions. The use of structured catalysts and monolithic supports further enhances mass transfer and reduces pressure drop across the reactor [20].
Process intensification strategies focus on integrating multiple unit operations and utilizing alternative energy sources to improve overall process efficiency [20]. The combination of reactive distillation, membrane separation, and microwave heating has demonstrated significant improvements in productivity and energy efficiency for various organic synthesis applications. These hybrid technologies often exhibit synergistic effects that exceed the performance of individual unit operations [20].
Real-time process monitoring and control systems play a crucial role in maintaining optimal operating conditions and ensuring consistent product quality [22]. Advanced analytical techniques such as in-line spectroscopy, online chromatography, and process mass spectrometry enable continuous monitoring of reaction progress and immediate adjustment of process parameters. Machine learning algorithms and artificial intelligence are increasingly being employed to predict optimal operating conditions and prevent process deviations [23].
The integration of data science and autonomous optimization systems represents the cutting edge of industrial process development [23]. These systems utilize machine learning algorithms to continuously learn from process data and autonomously adjust operating conditions to maintain optimal performance. Closed-loop optimization platforms can execute optimization campaigns with minimal human intervention, significantly reducing development time and improving process robustness [23].
Purification Techniques (Sublimation, Recrystallization)
Industrial-scale purification of 2-methylveratraldehyde requires sophisticated separation technologies that balance product purity, recovery yield, and economic considerations. The choice of purification method depends on the physical properties of the compound, the nature of impurities present, and the required product specifications [24].
Sublimation represents an elegant purification technique for compounds that exhibit sufficient vapor pressure at temperatures below their melting point [25] [26] [27]. For 2-methylveratraldehyde, sublimation can be performed under reduced pressure (0.1-10 mmHg) at temperatures ranging from 80-120°C [25]. The process involves direct phase transition from solid to gas, leaving non-volatile impurities behind and allowing collection of the purified product on a cold surface [27].
Industrial sublimation systems typically employ vacuum sublimation chambers with precise temperature and pressure control [28]. The design considerations include efficient heat transfer, uniform temperature distribution, and effective vapor collection systems. Cold finger condensers or plate sublimers are commonly used to collect the sublimed product while maintaining high recovery yields (85-95%) [25]. The technique is particularly effective for removing high molecular weight impurities and achieving product purities of 95-99.5% [26].
Recrystallization remains one of the most widely used purification techniques in industrial settings due to its scalability and effectiveness [29] [30] [31]. The method relies on differential solubility of the target compound and impurities in a chosen solvent system. For 2-methylveratraldehyde, suitable solvents include ethanol, acetone, or mixed solvent systems that provide optimal solubility characteristics [30].
Industrial recrystallization processes require careful optimization of several parameters, including solvent selection, dissolution temperature, cooling rate, and agitation conditions [32] [33]. The cooling rate is particularly critical, as slow cooling favors the formation of large, high-quality crystals with minimal inclusion of impurities [30]. Modern industrial crystallizers employ sophisticated temperature control systems and programmed cooling profiles to optimize crystal quality and yield [32].
The scalability of recrystallization from laboratory to industrial scale presents several challenges that must be addressed through careful process design [32] [34]. Heat transfer limitations in large-scale equipment require longer heating and cooling cycles, which can affect crystal nucleation and growth kinetics. Mixing efficiency becomes increasingly important at larger scales to ensure uniform temperature and concentration distributions throughout the crystallizer [34].
Continuous crystallization technology has emerged as an attractive alternative to traditional batch recrystallization for industrial applications [33]. Continuous crystallizers offer several advantages, including consistent product quality, reduced processing time, and easier process control. The technology involves continuous feeding of solution into a crystallizer where controlled cooling or antisolvent addition induces crystallization [33].
Advanced purification strategies often combine multiple techniques to achieve optimal results [24]. For example, an initial recrystallization step may be followed by sublimation to achieve the highest possible purity levels. Alternatively, liquid-liquid extraction may be employed as a pre-purification step to remove specific impurities before final crystallization [24].
The quality control aspects of industrial purification require comprehensive analytical methods to monitor product purity, polymorphic form, particle size, and crystal morphology [24]. Modern analytical techniques such as X-ray powder diffraction, differential scanning calorimetry, and high-performance liquid chromatography are routinely employed to ensure product specifications are met consistently [24].
Process analytical technology (PAT) has revolutionized industrial purification by enabling real-time monitoring and control of crystallization processes [24]. In-line particle size analyzers, turbidity probes, and spectroscopic methods provide continuous feedback on crystal formation and growth, allowing for immediate process adjustments to maintain optimal conditions [24].
